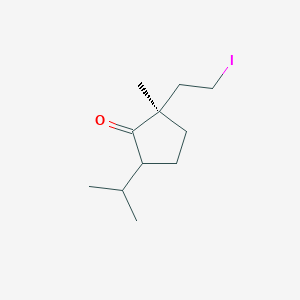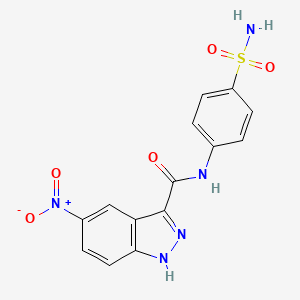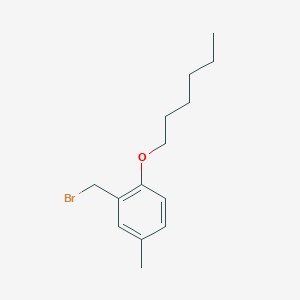![molecular formula C19H14FNOS B12533897 Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]- CAS No. 654059-05-9](/img/structure/B12533897.png)
Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]- is an organic compound that belongs to the class of aryl-phenylketones. These compounds are characterized by the presence of a ketone group substituted by one aryl group and one phenyl group. The molecular structure of this compound includes a fluorophenyl group, a methylthiophenyl group, and a pyridinyl group, making it a complex and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Mecanismo De Acción
The mechanism of action of Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methanone, (3-fluorophenyl)(4-fluorophenyl)-: Similar in structure but with different substituents, leading to variations in chemical properties and reactivity.
(2-Fluorophenyl)[2-(methylamino)-5-nitrophenyl]methanone: Another related compound with distinct functional groups and applications.
Methanone, (3-methylphenyl)phenyl-: Shares the aryl-phenylketone structure but differs in the substituents on the phenyl ring.
Uniqueness
Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
654059-05-9 |
|---|---|
Fórmula molecular |
C19H14FNOS |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
(3-fluorophenyl)-[2-(4-methylsulfanylphenyl)pyridin-3-yl]methanone |
InChI |
InChI=1S/C19H14FNOS/c1-23-16-9-7-13(8-10-16)18-17(6-3-11-21-18)19(22)14-4-2-5-15(20)12-14/h2-12H,1H3 |
Clave InChI |
XWORUDPRYTWNFO-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]-](/img/structure/B12533832.png)

![6-[3-(3,4-Dichlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B12533839.png)
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12533843.png)
![{[(Dodec-5-en-1-yl)oxy]methyl}benzene](/img/structure/B12533851.png)
![2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid]](/img/structure/B12533853.png)
![{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol](/img/structure/B12533866.png)
![8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one](/img/structure/B12533869.png)

![4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile](/img/structure/B12533892.png)


